molecular formula C26H19N3O3 B8686958 3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- CAS No. 116199-80-5

3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-

Cat. No. B8686958
M. Wt: 421.4 g/mol
InChI Key: MYBHXFHNZVHDNM-UHFFFAOYSA-N
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Patent
US05252699

Procedure details

A sample of 6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (36.5 g of 96% assay material--35.0 g pure material, 0.10 m) prepared is in Example 2, p aminophenylethanol (55.0 g), potassium carbonate (10.0 g), cupric acetate (12.0 g) and N,N-dimethylformamide (100 ml) were mixed and heated at about 70° C. for 1 hr. The temperature was then increased to about 80° C. and held for 1 hr, increased to about 90° C. and held for 1 hr, increased to about 100° C. and held for 1 hr and finally increased to 110° C. and held for 2 hrs. Additional N,N-dimethylformamide (140 ml) and isopropanol (280 ml) were added at about 80° C. and the reaction mixture allowed to cool to room temperature. The product was collected by filtration, washed with isopropanol, water and again with isopropanol. After drying the product weighed 34.97 g (85.5% weight yield) and was determined to have an assay of 95.2% by high pressure liquid chromatography to give an assay yield of 0.952×0.855×100 or 8.13% of 1-cyano-6-[4-(2-hydroxyethyl)anilino]-3-methyl-3-H dibenz[f,ij]isoquinoline-2,7-dione. The product as produced was very pure and did not require further purification by recrystallization. The overall percent assay yield for the three steps, based on starting with 1-methylamino-4-bromo anthraquinone, Was 0.97×0.844×0.813×100 or 66.6%
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
pure material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aminophenylethanol
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
280 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:23])[C:7](=[O:22])[C:8]([C:20]#[N:21])=[C:9]3[C:14]=2[C:13]=1[C:12](=[O:15])[C:11]1[CH:16]=[CH:17][CH:18]=[CH:19][C:10]3=1.N[C:25]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)(O)C.[C:34](=[O:37])([O-])[O-].[K+].[K+].C[N:41](C)C=O>C(O)(C)C>[C:20]([C:8]1[C:7](=[O:22])[N:6]([CH3:23])[C:5]2[CH:4]=[CH:3][C:2]([NH:41][C:31]3[CH:32]=[CH:33][C:28]([CH2:25][CH2:34][OH:37])=[CH:29][CH:30]=3)=[C:13]3[C:12](=[O:15])[C:11]4[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=4[C:9]=1[C:14]=23)#[N:21] |f:2.3.4|

Inputs

Step One
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
36.5 g
Type
reactant
Smiles
BrC=1C=CC=2N(C(C(=C3C4=C(C(C1C23)=O)C=CC=C4)C#N)=O)C
Name
pure material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aminophenylethanol
Quantity
55 g
Type
reactant
Smiles
NC(C)(O)C1=CC=CC=C1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cupric acetate
Quantity
12 g
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to about 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
increased to about 90° C.
WAIT
Type
WAIT
Details
held for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
increased to about 100° C.
WAIT
Type
WAIT
Details
held for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
finally increased to 110° C.
WAIT
Type
WAIT
Details
held for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol, water and again with isopropanol
CUSTOM
Type
CUSTOM
Details
After drying the product
CUSTOM
Type
CUSTOM
Details
34.97 g (85.5% weight yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C(N(C2=C3C(C(C4=C(C13)C=CC=C4)=O)=C(C=C2)NC2=CC=C(C=C2)CCO)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.